molecular formula C22H22O4 B133946 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol CAS No. 100434-10-4

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

Cat. No. B133946
CAS RN: 100434-10-4
M. Wt: 350.4 g/mol
InChI Key: TUPSTLDQFNUXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” is a chemical compound with the molecular formula C22H22O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” consists of a phenyl ring substituted at the 3 and 4 positions with benzyloxy groups and an ethanediol group .


Physical And Chemical Properties Analysis

“[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” has a molecular weight of 350.41 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Anticancer Activity

Overview: 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives and evaluated their efficacy against various cancer cell lines.

Key Findings:

EGFR Kinase Inhibition

Overview: 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol derivatives have been explored for their ability to inhibit epidermal growth factor receptor (EGFR) kinase, a key player in cancer signaling pathways.

Notable Compound:

Building Block in Drug Synthesis

Overview: In pharmaceutical research, this compound serves as a crucial building block for synthesizing innovative drug candidates.

Significance:

Phosphine Oxide Synthesis

Overview: Researchers have utilized 3,4-Bis(benzyloxy)phenyl-1,2-ethanediol in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide.

Application:

Future Directions

The future directions for the use of “[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol” are not clear from the available information. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in research and development.

Mechanism of Action

Target of Action

A similar compound has been reported to inhibit egfr kinase , which plays a crucial role in cell growth and proliferation.

Mode of Action

Based on its structural similarity to compounds that inhibit egfr kinase , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity and leading to changes in cellular processes.

Pharmacokinetics

Its solubility in common organic solvents suggests that it may have good bioavailability.

Result of Action

If it acts as an egfr kinase inhibitor, it could potentially lead to the inhibition of cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. For instance, its stability could be affected by exposure to air and moisture . Furthermore, its efficacy could be influenced by the pH and temperature of its environment.

properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSTLDQFNUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553931
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

CAS RN

100434-10-4
Record name 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Reactant of Route 2
Reactant of Route 2
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Reactant of Route 3
Reactant of Route 3
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Reactant of Route 4
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Reactant of Route 5
Reactant of Route 5
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Reactant of Route 6
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.